2-tert-butyl-5-[(3-hydroxyphenyl)methylidene]-2-methyl-1,3-dioxane-4,6-dione
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Overview
Description
2-tert-butyl-5-[(3-hydroxyphenyl)methylidene]-2-methyl-1,3-dioxane-4,6-dione is an organic compound with a complex structure that includes a dioxane ring, a tert-butyl group, and a hydroxyphenyl group
Preparation Methods
The synthesis of 2-tert-butyl-5-[(3-hydroxyphenyl)methylidene]-2-methyl-1,3-dioxane-4,6-dione typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the dioxane ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the tert-butyl group: This step often involves the use of tert-butyl chloride in the presence of a strong base.
Attachment of the hydroxyphenyl group: This can be done through a Friedel-Crafts alkylation reaction using a hydroxyphenyl derivative.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
2-tert-butyl-5-[(3-hydroxyphenyl)methylidene]-2-methyl-1,3-dioxane-4,6-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The hydroxyphenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-tert-butyl-5-[(3-hydroxyphenyl)methylidene]-2-methyl-1,3-dioxane-4,6-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-tert-butyl-5-[(3-hydroxyphenyl)methylidene]-2-methyl-1,3-dioxane-4,6-dione involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, leading to inhibition or activation of biological pathways. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar compounds to 2-tert-butyl-5-[(3-hydroxyphenyl)methylidene]-2-methyl-1,3-dioxane-4,6-dione include:
2-tert-butyl-5-methylphenol: This compound shares the tert-butyl group and phenol structure but lacks the dioxane ring.
3,5-di-tert-butyl-2-hydroxybenzaldehyde: Similar in having tert-butyl groups and a hydroxyphenyl group, but with different functional groups and overall structure.
2,6-di-tert-butyl-4-(4-methoxybenzylidene)cyclohexa-2,5-dien-1-one: This compound has a similar benzylidene structure but differs in the ring system and functional groups.
The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-tert-butyl-5-[(3-hydroxyphenyl)methylidene]-2-methyl-1,3-dioxane-4,6-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O5/c1-15(2,3)16(4)20-13(18)12(14(19)21-16)9-10-6-5-7-11(17)8-10/h5-9,17H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEJWGDZKPKRPCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(=O)C(=CC2=CC(=CC=C2)O)C(=O)O1)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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